

Cross-resistance studies with Glufosinate-Ammonium and other herbicides

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Compound of Interest

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Cross-Resistance in Glufosinate-Ammonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanisms and implications of cross-resistance involving the herbicide **glufosinate-ammonium** and other herbicidal agents. As weed resistance to herbicides poses a significant threat to global food security, a thorough understanding of the underlying biochemical and genetic factors is paramount for the development of sustainable weed management strategies and novel herbicide discovery. This document provides a comprehensive overview of the known resistance mechanisms, quantitative data from cross-resistance studies, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to Glufosinate-Ammonium and Herbicide Resistance

Glufosinate-ammonium is a broad-spectrum, non-selective herbicide that has become a critical tool in modern agriculture, particularly for managing weeds resistant to other herbicides like glyphosate.[1][2][3] Its mode of action involves the inhibition of glutamine synthetase (GS), an essential enzyme in nitrogen metabolism.[4][5][6] Inhibition of GS leads to a rapid accumulation of toxic ammonia and the depletion of glutamine, ultimately causing plant death.

[7]

The evolution of herbicide resistance in weeds is a natural process accelerated by the intense selection pressure from modern agricultural practices.[1] Resistance can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR). [8] TSR involves modifications to the herbicide's target protein, such as mutations or gene amplification, which prevent the herbicide from binding effectively.[9] NTSR encompasses a range of mechanisms that reduce the amount of active herbicide reaching the target site, including reduced uptake and translocation, enhanced metabolic degradation, and sequestration of the herbicide.[10][11][12]

Mechanisms of Resistance to Glufosinate-Ammonium

Several mechanisms of resistance to **glufosinate-ammonium** have been identified in various weed species.

Target-Site Resistance (TSR)

- **Gene Amplification:** Increased copy number of the glutamine synthetase gene (GS) has been identified as a mechanism of glufosinate resistance in *Amaranthus palmeri* (Palmer amaranth).[4][13][14] This leads to the overproduction of the GS enzyme, overwhelming the inhibitory effect of the herbicide. Specifically, amplification of the chloroplastic isoform (GS2) has been strongly linked to resistance.[4][14]
- **Target-Site Mutations:** While less common for glufosinate compared to other herbicides, mutations in the GS gene can confer resistance. A single point mutation, Ser59Gly, in the GS1 gene has been identified in *Eleusine indica* (goosegrass) populations from Malaysia and China, conferring a low level of resistance.[5]

Non-Target-Site Resistance (NTSR)

- **Metabolic Degradation:** Enhanced metabolism is a significant NTSR mechanism where the herbicide is detoxified into non-phytotoxic compounds.[5] In transgenic glufosinate-tolerant crops, a bacterial gene (*pat* or *bar*) is introduced, which encodes the enzyme phosphinothricin acetyltransferase (PAT). PAT acetylates glufosinate, rendering it inactive. While metabolism in non-transgenic resistant weeds is less common, some studies suggest its involvement.[15] In the absence of the PAT enzyme, susceptible and some resistant

plants can metabolize glufosinate into compounds like 4-methylphosphinico-2-oxo-butanoic acid and 3-methylphosphinico-propanoic acid (MPP).[16]

- **Reduced Uptake and Translocation:** Although less frequently the primary mechanism for glufosinate resistance, reduced absorption of the herbicide through the leaf cuticle or limited movement (translocation) within the plant can contribute to tolerance.[7]

Cross-Resistance Studies with Glufosinate-Ammonium

Cross-resistance occurs when a weed population develops resistance to herbicides from different chemical classes with the same or different modes of action, often due to a single resistance mechanism.[17] Multiple resistance, on the other hand, is the evolution of resistance to multiple herbicides through the accumulation of different resistance mechanisms in the same plant.

Several studies have investigated cross-resistance between **glufosinate-ammonium** and other herbicides, most notably glyphosate.

Quantitative Data on Cross-Resistance

The following tables summarize quantitative data from various studies, presenting the levels of resistance as a resistance index (R/S ratio), which is the ratio of the herbicide dose required to cause a 50% reduction in growth (GR₅₀) or survival (LD₅₀) in the resistant population compared to a susceptible population.

Table 1: Glufosinate Resistance and Cross-Resistance to Glyphosate in *Lolium* spp. (Ryegrass)

Weed Species	Herbicide	Parameter	R/S Ratio	Reference
Lolium perenne ssp. multiflorum	Glufosinate	GR ₅₀	2.4	[18]
Lolium perenne ssp. multiflorum	Glyphosate	-	Resistant	[18]
Lolium perenne	Glufosinate	GR ₅₀	3.9 - 4.5	[19]
Lolium perenne	Amitrole	GR ₅₀	2.9 - 13.1	[19]
Lolium rigidum	Glufosinate	GR ₅₀	~2-3	[20]
Lolium rigidum	Glyphosate	GR ₅₀	~5-10	[20]

Table 2: Glufosinate Resistance in Amaranthus palmeri (Palmer Amaranth)

Accession	Herbicide	Parameter	R/S Ratio	Reference
Anson County	Glufosinate	LD ₅₀	~1.3 - 2.7	[21]
A2019	Glufosinate	LD ₅₀	5.1 - 6.0	[22][23]
A2020	Glufosinate	LD ₅₀	17.0 - 19.0	[22][23]
B2020	Glufosinate	LD ₅₀	24.0 - 27.4	[22][23]
MSR2	Glufosinate	R/S	24	[13]

Table 3: Multiple Resistance in Eleusine indica (Goosegrass)

Herbicide	Parameter	R/S Ratio	Reference
Glufosinate	GR ₅₀	5	[21] [24]
Glufosinate	LD ₅₀	14	[21] [24]
Glyphosate	GR ₅₀	12	[21] [24]
Glyphosate	LD ₅₀	144	[21] [24]
Paraquat	GR ₅₀ / LD ₅₀	2 - 3	[24]
ACCase Inhibitors	-	Resistant	[24]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of herbicide cross-resistance.

Whole-Plant Dose-Response Bioassay

This protocol is used to determine the level of resistance in a weed population by assessing plant survival or growth reduction across a range of herbicide doses.[\[25\]](#)[\[26\]](#)[\[27\]](#)

Objective: To quantify the herbicide dose that causes a 50% reduction in plant survival (LD₅₀) or shoot biomass (GR₅₀).

Materials:

- Seeds from putative resistant and known susceptible weed populations.
- Pots or trays filled with appropriate potting mix.
- Controlled environment growth chamber or greenhouse.
- Precision bench sprayer.
- Commercial formulations of herbicides.
- Adjuvants (as recommended on the herbicide label).

- Analytical balance.

Procedure:

- Seed Germination and Plant Growth:
 - Germinate seeds of both resistant and susceptible populations in petri dishes or directly in pots.
 - Transplant seedlings at a uniform growth stage (e.g., 2-3 leaf stage) into individual pots.
 - Grow plants under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
- Herbicide Application:
 - Prepare a range of herbicide concentrations (typically 6-8 doses) that are expected to cause between 0% and 100% mortality or growth reduction in the susceptible population. Include a non-treated control.
 - Apply the herbicides using a precision bench sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
- Data Collection:
 - After a specified period (e.g., 21 days after treatment), assess plant survival (as a binary outcome: alive or dead) or harvest the above-ground biomass and dry it to a constant weight.
- Data Analysis:
 - Analyze the data using a non-linear regression model (e.g., log-logistic) to estimate the LD₅₀ or GR₅₀ values for each population.
 - Calculate the resistance index (R/S ratio) by dividing the LD₅₀ or GR₅₀ of the resistant population by that of the susceptible population.

Glutamine Synthetase (GS) Activity Assay

This in vitro assay measures the activity of the GS enzyme and its sensitivity to glufosinate.[8]
[19]

Objective: To determine the concentration of glufosinate that inhibits GS activity by 50% (I_{50}).

Materials:

- Fresh leaf tissue from resistant and susceptible plants.
- Extraction buffer (e.g., 50 mM imidazole-acetate buffer, pH 7.8, containing EDTA, dithiothreitol, $MnCl_2$, and glycerol).[19]
- Reagents for the γ -glutamyl transferase assay: L-glutamine, hydroxylamine, sodium arsenate, $MnCl_2$, ADP.[19]
- Ferric chloride reagent for color development.[19]
- Spectrophotometer.
- **Glufosinate-ammonium** analytical standard.

Procedure:

- Enzyme Extraction:
 - Homogenize fresh leaf tissue in ice-cold extraction buffer.
 - Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
 - Use the supernatant containing the crude enzyme extract for the assay.
- Enzyme Assay:
 - Prepare a reaction mixture containing the assay reagents and varying concentrations of glufosinate.
 - Initiate the reaction by adding the enzyme extract.

- Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
- Stop the reaction by adding the ferric chloride reagent.
- Measurement and Analysis:
 - Measure the absorbance of the resulting brown-colored product at 540 nm.
 - Plot the enzyme activity against the glufosinate concentration and use a non-linear regression to calculate the I_{50} value.

Herbicide Absorption, Translocation, and Metabolism Study

This protocol uses radiolabeled herbicides (e.g., ^{14}C -glufosinate) to trace their fate within the plant.

Objective: To quantify and compare the uptake, movement, and breakdown of the herbicide in resistant and susceptible plants.

Materials:

- ^{14}C -labeled herbicide.
- Resistant and susceptible plants at a uniform growth stage.
- Microsyringe.
- Methanol or ethanol for leaf washing.
- Biological oxidizer.
- Liquid scintillation counter.
- Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system.

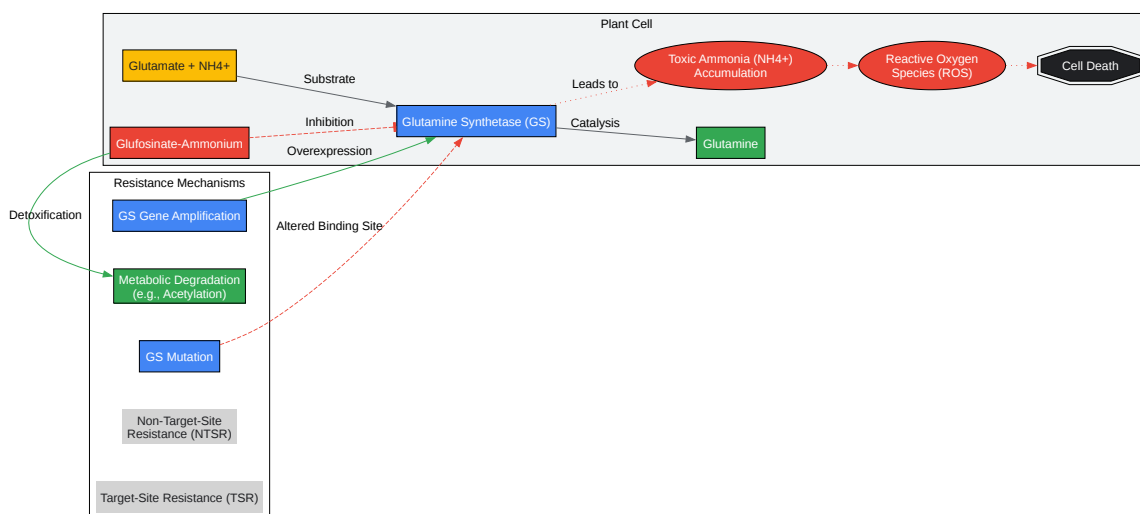
Procedure:

- Application of Radiolabeled Herbicide:
 - Apply a known amount of ^{14}C -herbicide in small droplets to a specific leaf of each plant using a microsyringe.
- Harvest and Sample Processing:
 - Harvest plants at different time points after treatment (e.g., 6, 24, 48, 72 hours).
 - Absorption: Wash the treated leaf with a solvent (e.g., 10% methanol) to remove unabsorbed herbicide from the leaf surface. Quantify the radioactivity in the leaf wash using a liquid scintillation counter. The amount of absorbed herbicide is the total applied minus the amount in the wash.
 - Translocation: Section the plant into different parts (e.g., treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots). Combust each plant part in a biological oxidizer to capture the $^{14}\text{CO}_2$ and quantify the radioactivity using a liquid scintillation counter.
 - Metabolism: Extract the radioactivity from a subset of plant tissue using a suitable solvent. Analyze the extracts using TLC or HPLC to separate the parent herbicide from its metabolites.

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and processes related to glufosinate resistance.

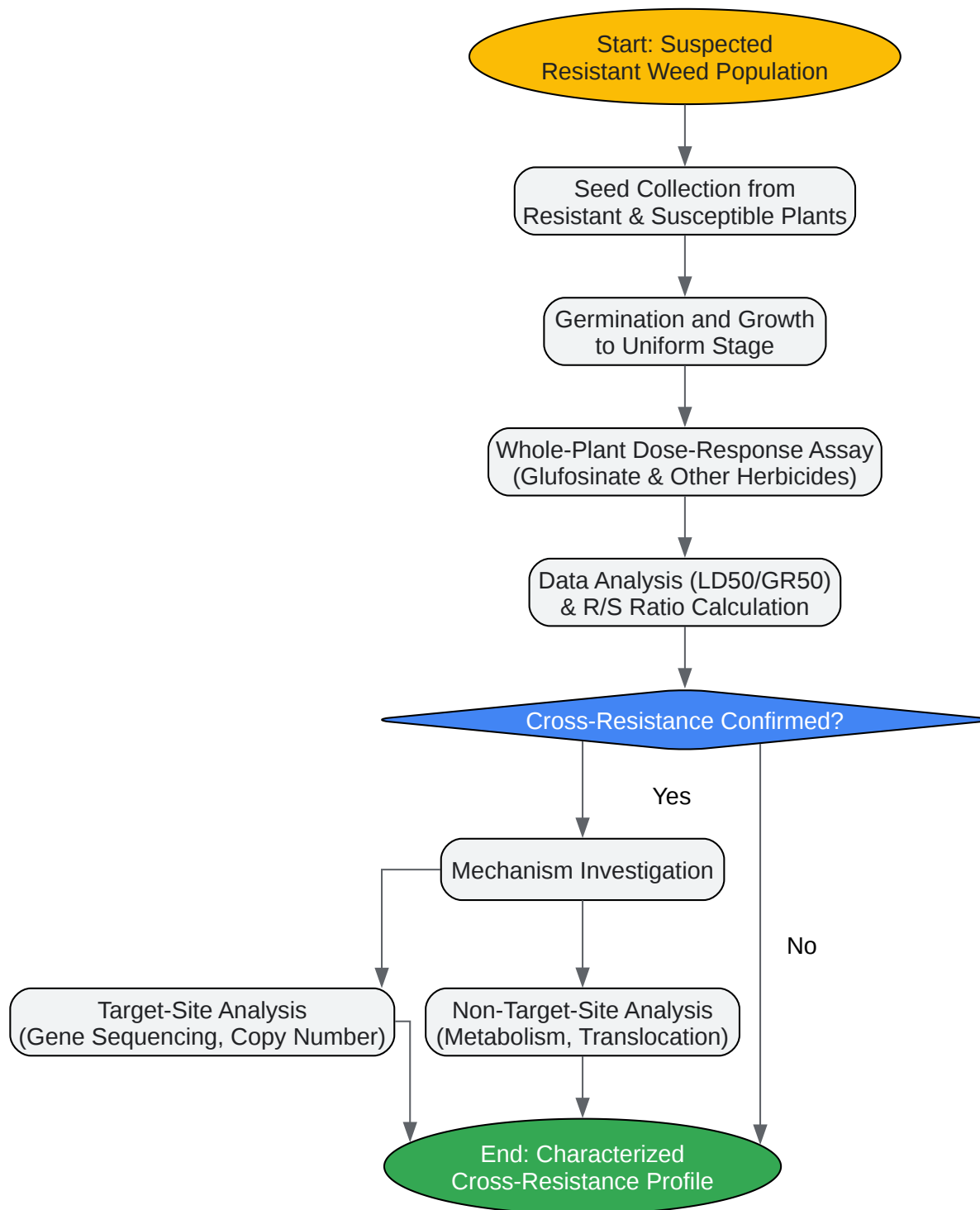
Signaling Pathway of Glufosinate Action and Resistance

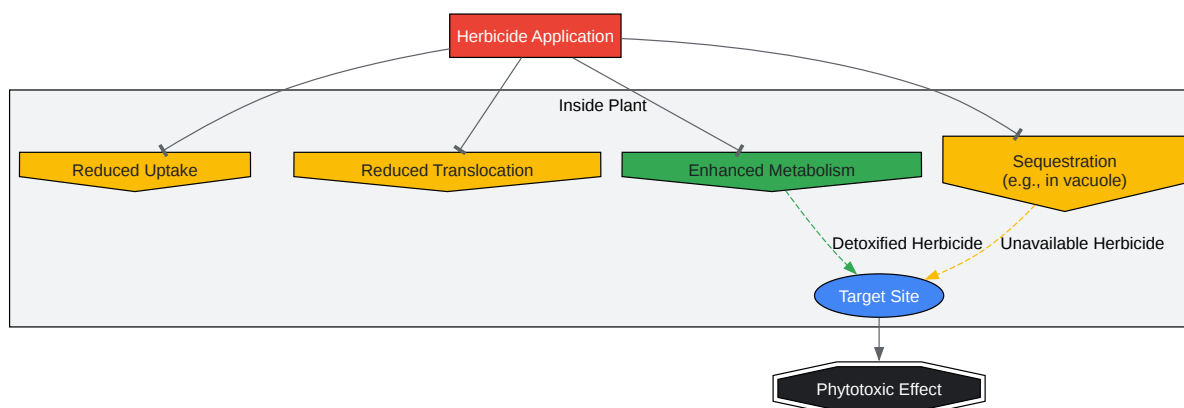


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Caption: Glufosinate mode of action and resistance mechanisms.

Experimental Workflow for Cross-Resistance Assessment





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